5-Amino-1-naphthalenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-naphthalenesulfonamide hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2S and a molecular weight of 258.72 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Scientific Research Applications
5-Amino-1-naphthalenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-1-naphthalenesulfonamide hydrochloride are calmodulin and calcium-dependent protein kinase . These proteins play a crucial role in calcium signaling, which is vital for various cellular processes.
Mode of Action
This compound acts as a calmodulin antagonist . It interferes with the action of calmodulin, a protein that mediates the action of calcium ions in the cell. By doing so, it can prevent the activity of calcium-dependent protein kinase .
Pharmacokinetics
Its solubility in dmf and hot methanol suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, its stability at -20°C indicates that it may require specific storage conditions for optimal efficacy.
Biochemical Analysis
Biochemical Properties
5-Amino-1-naphthalenesulfonamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with calmodulin, a calcium-binding messenger protein . This interaction can inhibit calcium-dependent protein kinases, which are sensitive to phospholipids . The compound’s ability to modulate these enzymes and proteins makes it valuable in studying cellular signaling pathways and other biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of calcium-dependent protein kinases, leading to changes in cell signaling . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects make this compound a useful tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to calmodulin, inhibiting its interaction with target enzymes and proteins . This inhibition can lead to changes in enzyme activity, such as the inhibition of calcium-dependent protein kinases. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C, but it may degrade if exposed to higher temperatures or prolonged storage . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can inhibit calcium-dependent protein kinases, which play a role in metabolic regulation . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions highlight the compound’s importance in studying cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for researchers studying the compound’s effects in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. These localization patterns are essential for understanding the compound’s effects on cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid and other sulfonating agents under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of 5-Amino-1-naphthalenesulfonamide hydrochloride may involve large-scale sulfonation processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalenesulfonamide compounds .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride: This compound is also a calmodulin antagonist and shares similar biochemical properties.
1-Naphthalenesulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in various industrial applications.
Uniqueness
5-Amino-1-naphthalenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with calmodulin and inhibit calcium-dependent protein kinases. This makes it particularly valuable in research focused on cellular signaling and enzyme regulation .
Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBOBZDWXGYVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.